2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine
Overview
Description
2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine (CAS# 1260763-55-0) is a research chemical . Its IUPAC name is tert-butyl 8-amino-5-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate .
Molecular Structure Analysis
The molecular weight of this compound is 327.22 g/mol . The molecular formula is C14H19BrN2O2 . The InChI code is 1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-9-10(8-17)12(16)5-4-11(9)15/h4-5H,6-8,16H2,1-3H3 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis and Transformation
The compound serves as a key intermediate in the regioselective synthesis of 1,2,3,4-tetrahydroquinolines, which are important due to their presence in many natural products and drug compounds. A base-promoted process was detailed for synthesizing these structures, highlighting the compound's role in ring transformation and bond formation processes (Shally et al., 2019).
The compound is used in the solid-phase synthesis of 1-substituted tetrahydroisoquinoline derivatives. It involves using BOC-protected tetrahydroisoquinoline carboxylic acids, showcasing the compound's utility in generating complex molecules through methodologies like the Pictet-Spengler reaction (Bunin et al., 2004).
Regioselective Lithiation and Electrophilic Quenching
- The compound is pivotal in the regioselective lithiation and electrophilic quenching process, providing a pathway to access 1-substituted derivatives, a crucial step in synthesizing various pharmacologically active molecules (Talk et al., 2019).
Catalytic Intramolecular Asymmetric Reductive Amination
- It is instrumental in the one-pot N-Boc deprotection and catalytic intramolecular reductive amination protocol. This method is significant for preparing enantiomerically pure tetrahydroisoquinoline alkaloids, highlighting its role in synthesizing key pharmaceutical drug intermediates (Zhou et al., 2017).
Synthesis of Anticancer Agents
- Derivatives of the compound, maintaining the tetrahydroisoquinoline moiety, have been synthesized and evaluated as potential anticancer agents. This underscores its importance in drug discovery and the development of new therapeutic agents (Redda et al., 2010).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
properties
IUPAC Name |
tert-butyl 8-amino-5-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-7-6-9-10(8-17)12(16)5-4-11(9)15/h4-5H,6-8,16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCDGWCFUVLWBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC(=C2C1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857675 | |
Record name | tert-Butyl 8-amino-5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Boc-5-bromo-1,2,3,4-tetrahydroisoquinolin-8-amine | |
CAS RN |
1260763-55-0 | |
Record name | tert-Butyl 8-amino-5-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80857675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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